3-(Benzyloxy)benzene-1-sulfonyl chloride
Overview
Description
3-(Benzyloxy)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C13H11ClO3S It is a sulfonyl chloride derivative, characterized by the presence of a benzyloxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(Benzyloxy)benzene-1-sulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of 3-(benzyloxy)benzenesulfonic acid with thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction typically occurs under reflux conditions, where the sulfonic acid is converted to the corresponding sulfonyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of chlorosulfonic acid (HSO3Cl) as a chlorinating agent. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and under controlled temperature conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Electrophilic Aromatic Substitution: The benzyloxy group can activate the benzene ring towards electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid by-product.
Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are used under acidic conditions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols or thiols.
Substituted Benzenes: Formed through electrophilic aromatic substitution reactions.
Scientific Research Applications
3-(Benzyloxy)benzene-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, through sulfonylation reactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 3-(benzyloxy)benzene-1-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, allowing it to react with nucleophiles to form sulfonamide or sulfonate derivatives. This reactivity is exploited in various chemical transformations and modifications of biomolecules.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonyl Chloride: Lacks the benzyloxy group, making it less reactive in certain electrophilic aromatic substitution reactions.
4-(Benzyloxy)benzene-1-sulfonyl Chloride: Similar structure but with the benzyloxy group in the para position, which can influence its reactivity and selectivity in chemical reactions.
Uniqueness
3-(Benzyloxy)benzene-1-sulfonyl chloride is unique due to the presence of the benzyloxy group in the meta position, which can affect the electronic properties of the benzene ring and influence its reactivity in various chemical reactions. This makes it a valuable intermediate in organic synthesis and a useful reagent in scientific research.
Properties
IUPAC Name |
3-phenylmethoxybenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO3S/c14-18(15,16)13-8-4-7-12(9-13)17-10-11-5-2-1-3-6-11/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCIWWDGQCBSSMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=CC=C2)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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